5-MethoxyPinocembroside: A Technical Guide to Natural Sources and Isolation
5-MethoxyPinocembroside: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and detailed methodologies for the isolation of 5-MethoxyPinocembroside, a flavonoid of growing interest for its potential therapeutic properties. This document is intended to serve as a practical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of 5-MethoxyPinocembroside
5-MethoxyPinocembroside, a glycosidic flavanone, has been identified in a limited number of plant species. The primary and most well-documented botanical source is Penthorum chinense Pursh. Another reported, though less detailed, source is Moringa oleifera Lam.
| Natural Source | Plant Part | Family |
| Penthorum chinense Pursh | Aerial parts (leaves and stems)[1] | Penthoraceae |
| Moringa oleifera Lam. | Leaves | Moringaceae |
Quantitative Analysis
Precise quantitative data for the yield of purified 5-MethoxyPinocembroside from its natural sources is not extensively reported in the available scientific literature. However, the yields of crude extracts from Penthorum chinense provide a valuable baseline for extraction efficiency. The following table summarizes the yields of various extracts obtained from the initial processing of the plant's aerial parts.
| Plant Material | Extraction Step | Yield (from 10 kg dried aerial parts) |
| Penthorum chinense Pursh | 80% Ethanol Extract | 1,167 g |
| Penthorum chinense Pursh | Petroleum Ether Soluble Extract | 99 g |
| Penthorum chinense Pursh | Ethyl Acetate Soluble Extract | 245 g |
| Penthorum chinense Pursh | n-Butanol Soluble Extract | 239 g |
It is important to note that 5-MethoxyPinocembroside is a component within these extracts, and its final isolated yield will be significantly lower.
Experimental Protocols for Isolation from Penthorum chinense
The following is a detailed, multi-step protocol for the extraction and isolation of 5-MethoxyPinocembroside from the aerial parts of Penthorum chinense. This protocol is a composite of established methodologies for the extraction of polyphenols from this plant, followed by a standard chromatographic purification approach.
Initial Extraction and Solvent Partitioning
This initial phase aims to obtain a crude extract enriched with flavonoid compounds.
Materials:
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Dried and powdered aerial parts of Penthorum chinense
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80% Ethanol (EtOH)
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Petroleum Ether
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Ethyl Acetate (EtOAc)
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n-Butanol (n-BuOH)
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Distilled Water
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Rotary evaporator
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Large-scale extraction vessel
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Separatory funnels
Procedure:
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The dried aerial parts of P. chinense (10 kg) are extracted three times with 80% EtOH (3 x 80 L) for 2 hours each at 80°C.
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The ethanolic extracts are combined and concentrated under vacuum using a rotary evaporator to yield a residue (approximately 1,167 g).
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The residue is suspended in 1.5 L of distilled water.
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The aqueous suspension is then successively partitioned with:
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Petroleum ether (3 x 1.0 L)
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Ethyl acetate (3 x 2.0 L)
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n-Butanol (2 x 1.5 L)
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Each solvent fraction is collected, and the solvent is evaporated under reduced pressure to yield the respective soluble extracts. The ethyl acetate-soluble extract (approximately 245 g) is retained for further purification of 5-MethoxyPinocembroside.
Silica Gel Column Chromatography
The ethyl acetate extract is subjected to column chromatography to separate compounds based on their polarity.
Materials:
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Ethyl acetate soluble extract of P. chinense
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Silica gel (for column chromatography)
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Dichloromethane (CH₂Cl₂)
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Methanol (CH₃OH)
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Chromatography column
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Fraction collector
Procedure:
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A portion of the ethyl acetate extract (100 g) is loaded onto a silica gel column.
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The column is eluted with a gradient of dichloromethane-methanol (CH₂Cl₂-CH₃OH) with the following solvent ratios (v/v):
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50:1
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30:1
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10:1
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5:1
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2:1
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1:1
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Each solvent gradient is eluted with a volume of 2 L.
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Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing 5-MethoxyPinocembroside.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The fractions from the silica gel column containing 5-MethoxyPinocembroside are further purified using preparative HPLC to isolate the pure compound.
Materials:
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Enriched fractions from silica gel chromatography
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
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Formic acid (optional, for improved peak shape)
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Preparative HPLC system with a C18 column
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Fraction collector
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Lyophilizer
Procedure:
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The fractions identified as containing 5-MethoxyPinocembroside are pooled and the solvent is evaporated.
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The dried residue is dissolved in a minimal amount of the initial mobile phase for injection.
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The sample is purified on a preparative reverse-phase HPLC system using a C18 column.
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A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both potentially containing a small amount of formic acid (e.g., 0.1%). A suggested gradient is:
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Start with a higher proportion of water.
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Gradually increase the proportion of acetonitrile to elute compounds of increasing hydrophobicity.
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The elution is monitored using a UV detector, and fractions corresponding to the peak of 5-MethoxyPinocembroside are collected.
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The collected fractions are combined, and the solvent is removed, often by lyophilization, to yield pure 5-MethoxyPinocembroside.
Visualized Workflows and Diagrams
The following diagrams illustrate the key experimental workflows for the isolation of 5-MethoxyPinocembroside.
